molecular formula C18H16N4O3S B279326 6-(2,3-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,3-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279326
M. Wt: 368.4 g/mol
InChI Key: WBPSFVSLYCLKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,3-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazolothiadiazole family of compounds, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 6-(2,3-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of various kinases, including AKT, which is a key regulator of cell survival and proliferation. Additionally, this compound has been shown to inhibit the activity of various transcription factors, including NF-κB, which is a key regulator of inflammation.
Biochemical and Physiological Effects
6-(2,3-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-diabetic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(2,3-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity. This compound has been shown to have activity at low concentrations, making it an attractive candidate for drug development. Additionally, this compound has a relatively simple synthesis method, which makes it easy to produce in large quantities.
One of the main limitations of using 6-(2,3-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain applications. Additionally, this compound has not been extensively studied in vivo, which may limit its potential for clinical use.

Future Directions

There are several future directions for research on 6-(2,3-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research is the development of more potent and selective analogs of this compound for use in drug development. Additionally, further studies are needed to elucidate the mechanism of action of this compound and identify its molecular targets. Finally, more studies are needed to evaluate the safety and efficacy of this compound in vivo, which will be critical for its potential use in clinical applications.
Conclusion
In conclusion, 6-(2,3-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in various fields, including medicinal chemistry and imaging. The synthesis of this compound is relatively simple, and it has been shown to have high potency and selectivity in vitro. However, further studies are needed to elucidate its mechanism of action, evaluate its safety and efficacy in vivo, and develop more potent and selective analogs for use in drug development.

Synthesis Methods

The synthesis of 6-(2,3-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,3-dimethoxybenzaldehyde, 3-methoxybenzaldehyde, and thiosemicarbazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol, and the resulting product is purified using column chromatography. The yield of the product is typically high, and the purity can be confirmed using analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

6-(2,3-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown significant activity against various diseases such as cancer, diabetes, and inflammation. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging applications.

properties

Product Name

6-(2,3-Dimethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

6-(2,3-dimethoxyphenyl)-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4O3S/c1-23-12-7-4-6-11(10-12)16-19-20-18-22(16)21-17(26-18)13-8-5-9-14(24-2)15(13)25-3/h4-10H,1-3H3

InChI Key

WBPSFVSLYCLKIN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=C(C(=CC=C4)OC)OC

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.